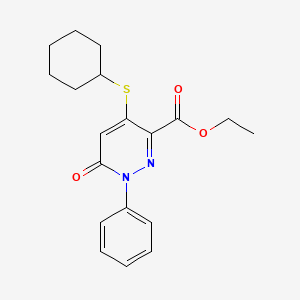
(3-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-fluorophenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone, also known as FPTAM, is a chemical compound that has been studied for its potential applications in scientific research. FPTAM is a small molecule that can be synthesized using a variety of methods, and has been shown to have interesting biochemical and physiological effects.
Scientific Research Applications
Photodecomposition in Drug Photostability
Research on oxazolidinone antibiotics, which share a similar structural motif with the fluorophenyl and azetidinyl groups, has revealed significant insights into their photodecomposition mechanisms. These studies highlight the reductive defluorination and solvolysis reactions that occur upon exposure to light, affecting the therapeutic efficacy and potentially leading to photogenotoxic effects. Such findings underscore the importance of understanding photostability in drug design and the potential for similar behavior in related compounds (Fasani, Tilocca, & Albini, 2009).
Cholesterol Absorption Inhibition
Compounds featuring azetidinone cores have been identified as effective inhibitors of intestinal cholesterol absorption. The design and synthesis of such molecules, including structural optimization through fluorination and hydroxylation, have led to significant advancements in cholesterol-lowering therapies. These studies provide a framework for leveraging specific structural features for therapeutic benefits, highlighting the potential of incorporating azetidinyl and phenyl groups for targeted drug development (Rosenblum et al., 1998).
Liquid Chromatographic Analysis
The utilization of triazolyl groups in the detection of organotin compounds via liquid chromatography demonstrates the analytical applications of such structures. The specific binding and detection capabilities afforded by these groups can inform the development of sensitive and selective analytical methods for environmental monitoring and safety assessments (Compañó et al., 1995).
Antitumor Activity
Research into the synthesis and biological evaluation of morpholino and fluorophenyl-containing compounds has revealed potential antitumor activities. Such studies highlight the ability to design and synthesize molecules with specific anticancer properties, leveraging structural components like fluorophenyl and azetidinyl groups for enhanced biological activity (Tang & Fu, 2018).
Mechanism of Action
Target of Action
Similar compounds with a 1h-1,2,3-triazole moiety have been found to inhibit enzymes like carbonic anhydrase-ii .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound may interact with its target enzyme in a similar manner.
Biochemical Pathways
Inhibition of carbonic anhydrase-ii, a potential target of this compound, can affect various physiological processes, including fluid secretion, respiration, and ph homeostasis .
Pharmacokinetics
Similar compounds with a 1h-1,2,3-triazole moiety have been found to exhibit good bioavailability .
Result of Action
Inhibition of carbonic anhydrase-ii can lead to changes in ph homeostasis and other physiological processes .
properties
IUPAC Name |
(3-fluorophenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c19-15-8-4-7-14(9-15)18(24)22-10-16(11-22)23-12-17(20-21-23)13-5-2-1-3-6-13/h1-9,12,16H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNFVHHHRADSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)F)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Methoxyphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2442803.png)


![ethyl 2-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2442809.png)
![N-(4-methoxyphenyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2442810.png)
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(trifluoromethyl)benzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2442813.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2442814.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2442815.png)
![8-butyl-3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2442817.png)


